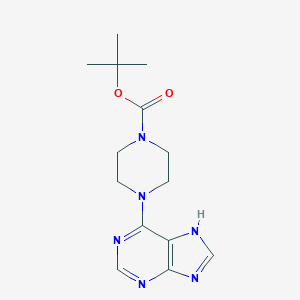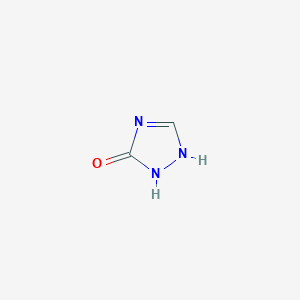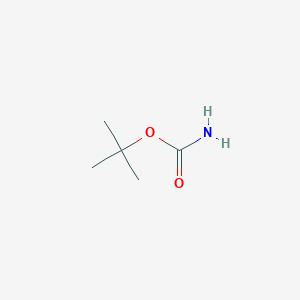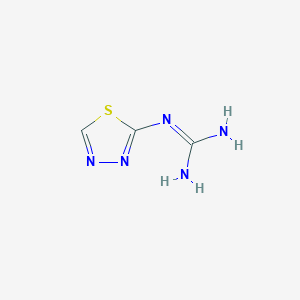
1-(1,3,4-Thiadiazol-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3,4-Thiadiazol-2-yl)guanidine, also known as TDG, is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. TDG is a derivative of guanidine and thiadiazole, two compounds that have been extensively studied for their unique properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood. However, studies have suggested that 1-(1,3,4-Thiadiazol-2-yl)guanidine may act by inhibiting the activity of certain enzymes, such as xanthine oxidase and nitric oxide synthase. 1-(1,3,4-Thiadiazol-2-yl)guanidine may also act by modulating the expression of certain genes involved in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to have various biochemical and physiological effects. In animal studies, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to reduce inflammation, improve insulin sensitivity, and inhibit tumor growth. 1-(1,3,4-Thiadiazol-2-yl)guanidine has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(1,3,4-Thiadiazol-2-yl)guanidine in lab experiments is its high potency. 1-(1,3,4-Thiadiazol-2-yl)guanidine has been shown to be effective at low concentrations, which reduces the amount of compound needed for experiments. However, 1-(1,3,4-Thiadiazol-2-yl)guanidine is also highly reactive and can be difficult to handle. Additionally, the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine is not fully understood, which can make it challenging to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine. One area of interest is the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity. Another area of interest is the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases, such as cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(1,3,4-Thiadiazol-2-yl)guanidine and its potential impact on various cellular processes.
Conclusion:
In conclusion, 1-(1,3,4-Thiadiazol-2-yl)guanidine is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. 1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods and has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. 1-(1,3,4-Thiadiazol-2-yl)guanidine's mechanism of action is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and modulating the expression of certain genes. 1-(1,3,4-Thiadiazol-2-yl)guanidine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are many potential future directions for research on 1-(1,3,4-Thiadiazol-2-yl)guanidine, including the development of 1-(1,3,4-Thiadiazol-2-yl)guanidine derivatives with improved potency and selectivity and the investigation of 1-(1,3,4-Thiadiazol-2-yl)guanidine's potential as a therapeutic agent for various diseases.
Métodos De Síntesis
1-(1,3,4-Thiadiazol-2-yl)guanidine can be synthesized using various methods, including the reaction of thiocarbohydrazide with cyanamide followed by the reaction with ammonium hydroxide. Another method involves the reaction of 2-aminothiadiazole with cyanamide in the presence of a base. However, the most common method for synthesizing 1-(1,3,4-Thiadiazol-2-yl)guanidine is the reaction of 2-aminothiadiazole with cyanamide in the presence of ammonium hydroxide.
Aplicaciones Científicas De Investigación
1-(1,3,4-Thiadiazol-2-yl)guanidine has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-diabetic agent. In agriculture, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been studied for its potential as a plant growth regulator and herbicide. In material science, 1-(1,3,4-Thiadiazol-2-yl)guanidine has been investigated for its potential as a corrosion inhibitor and as a component in electronic devices.
Propiedades
Número CAS |
111393-94-3 |
|---|---|
Nombre del producto |
1-(1,3,4-Thiadiazol-2-yl)guanidine |
Fórmula molecular |
C3H5N5S |
Peso molecular |
143.17 g/mol |
Nombre IUPAC |
2-(1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C3H5N5S/c4-2(5)7-3-8-6-1-9-3/h1H,(H4,4,5,7,8) |
Clave InChI |
VOOHWALMYRIASO-UHFFFAOYSA-N |
SMILES |
C1=NN=C(S1)N=C(N)N |
SMILES canónico |
C1=NN=C(S1)N=C(N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



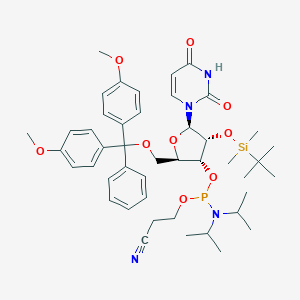
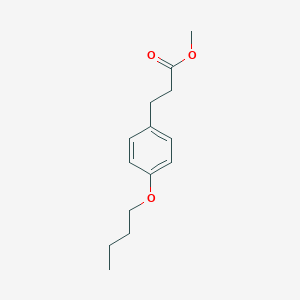
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[2-(1-Adamantyl)acetyl]amino]-3-(4-ethoxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]butanediamide](/img/structure/B55533.png)
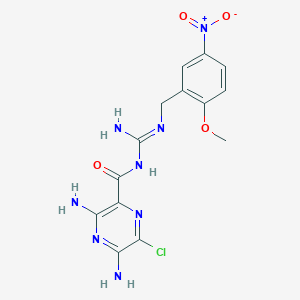

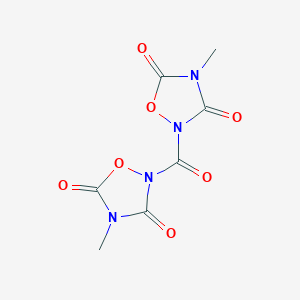

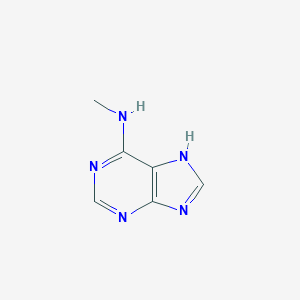


![(4aR,4bS,6aS,6bS,7S,10aR,11aS,11bR)-6b-acetyl-4a,6a,7-trimethyl-4,4b,5,6,7,8,9,10,10a,11,11a,11b,12,13-tetradecahydro-3H-indeno[2,1-a]phenanthren-2-one](/img/structure/B55554.png)
